molecular formula C62H60N14O18S5 B1258850 Thiazomycin A

Thiazomycin A

カタログ番号 B1258850
分子量: 1449.6 g/mol
InChIキー: LPGAAUZJQIRAAG-CAYKKMKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazomycin A is a natural product found in Actinokineospora fastidiosa with data available.

科学的研究の応用

Antibacterial Properties

Thiazomycin A, a novel thiazolyl peptide, has shown potent bactericidal activity against Gram-positive pathogens. It does not exhibit cross-resistance with other clinically relevant antibiotic classes like β-lactams, vancomycin, oxazolidinone, and quinolones. Its efficacy against Staphylococcus aureus infection in mice and its ability to inhibit bacterial growth by selectively inhibiting protein synthesis indicate significant potential in treating bacterial infections. The interaction with L11 protein and 23S rRNA of the 50S ribosome is notable, and the presence of an oxazolidine ring in its structure provides opportunities for chemical modifications to enhance its effectiveness (Singh et al., 2007).

Structural Implications for Antibiotic Development

The structure of Thiazomycin A, especially its oxazolidine ring, allows for selective chemical modifications not feasible with other thiazolyl peptides. This structural attribute could lead to the development of semi-synthetic compounds that overcome challenges in clinical development of thiazolyl peptides. However, the emergence of resistance remains a significant challenge for further therapeutic use of Thiazomycin A and related molecules (Singh et al., 2008).

Potential Against Drug-Resistant Strains

Thiazomycin A, along with related compounds like nocathiacin and analogs, have demonstrated strong activity against clinical strains of drug-resistant Mycobacterium tuberculosis. These findings are crucial given the rising problem of antibiotic resistance. The lack of cross-resistance to common antibiotics suggests Thiazomycin A could be an important tool in combating multidrug-resistant strains (Singh et al., 2017).

Challenges in Purification and Production

The low titer of Thiazomycin A in fermentation broth compared to other compounds like nocathiacins presents challenges in large-scale purification. Innovations in purification methods, such as preferential protonation based chromatographic methods, have been developed to address this, suggesting the feasibility of large-scale production for therapeutic use (Jayasuriya et al., 2007).

特性

分子式

C62H60N14O18S5

分子量

1449.6 g/mol

IUPAC名

2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1

InChIキー

LPGAAUZJQIRAAG-CAYKKMKNSA-N

異性体SMILES

C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C

正規SMILES

CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C

同義語

thiazomycin A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazomycin A
Reactant of Route 2
Thiazomycin A
Reactant of Route 3
Thiazomycin A
Reactant of Route 4
Thiazomycin A
Reactant of Route 5
Thiazomycin A
Reactant of Route 6
Thiazomycin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。